3-苯乙基罗丹明

描述

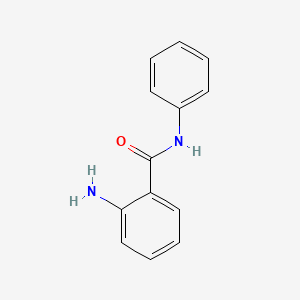

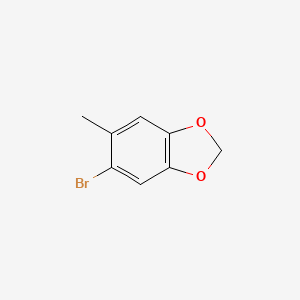

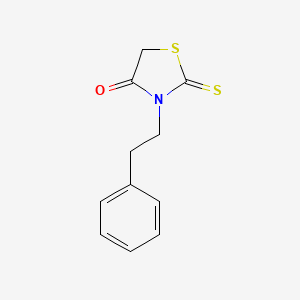

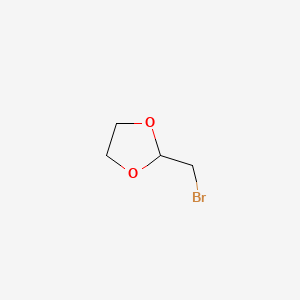

Rhodanine, 3-phenethyl- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .

科学研究应用

Rhodanine, 3-phenethyl- has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

Medicine: Rhodanine derivatives have shown promise as anticancer agents, with some compounds demonstrating selective inhibition of cancer cell growth.

Industry: Rhodanine derivatives are used in the production of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

Rhodanine, 3-phenethyl-, also known as 3-Phenethylrhodanine, is a derivative of rhodanine, a five-membered heterocyclic compound . Rhodanine derivatives have been associated with numerous biological activities, including the inhibition of various targets such as kinases . These compounds have been reported to inhibit kinase’s cellular function, which can initiate and amplify cancer progression .

Mode of Action

The mode of action of 3-Phenethylrhodanine involves its interaction with its targets, primarily kinases . The compound is electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This allows for possible Michael addition of the nucleophilic protein residues to the exocyclic double bond .

Biochemical Pathways

The biochemical pathways affected by 3-Phenethylrhodanine are primarily related to kinase signaling . By inhibiting kinase activity, these compounds can alter cell signaling pathways, potentially slowing or stopping the progression of diseases like cancer .

Pharmacokinetics

It’s worth noting that the biological activity of compounds possessing a rhodanine moiety should be considered very critically despite the convincing data obtained in biological assays .

Result of Action

The result of 3-Phenethylrhodanine’s action is the inhibition of kinase activity, which can lead to alterations in cell signaling . This can potentially slow or stop the progression of diseases like cancer . .

生化分析

Biochemical Properties

Rhodanine, 3-phenethyl- plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to interact with human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII . The interaction involves the binding of the rhodanine moiety to the zinc ion in the active site of the enzyme, leading to inhibition of its activity. This inhibition is crucial for its potential use in treating diseases such as glaucoma, epilepsy, and certain cancers.

Cellular Effects

Rhodanine, 3-phenethyl- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, Rhodanine, 3-phenethyl- can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer cells.

Molecular Mechanism

The molecular mechanism of Rhodanine, 3-phenethyl- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enzymes, such as carbonic anhydrase, through its rhodanine moiety, leading to inhibition of enzyme activity . This binding is facilitated by the presence of a zinc ion in the enzyme’s active site. Additionally, Rhodanine, 3-phenethyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-phenethyl- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that Rhodanine, 3-phenethyl- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding its potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of Rhodanine, 3-phenethyl- vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, Rhodanine, 3-phenethyl- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Rhodanine, 3-phenethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, Rhodanine, 3-phenethyl- can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, Rhodanine, 3-phenethyl- is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, Rhodanine, 3-phenethyl- can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Rhodanine, 3-phenethyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, Rhodanine, 3-phenethyl- may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

Rhodanine, 3-phenethyl- can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with primary amines and acetylenic esters under neutral conditions. This green and efficient method yields rhodanine derivatives with high purity . Another method involves a tandem aldol condensation-thia-Michael addition process in an aqueous diethylamine medium, which is simple, economical, and environmentally friendly .

Industrial Production Methods

Industrial production of rhodanine derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and the use of solid catalysts like mesoporous materials and magnetic nanoparticles are commonly used to enhance reaction efficiency and yield .

化学反应分析

Types of Reactions

Rhodanine, 3-phenethyl- undergoes various chemical reactions, including:

Oxidation: Rhodanine derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert rhodanine derivatives into thiazolidinones.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the rhodanine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinones, and various substituted rhodanine derivatives .

相似化合物的比较

Rhodanine, 3-phenethyl- can be compared with other similar compounds, such as:

Thiazolidinones: These compounds share a similar thiazole nucleus but differ in their substituents.

Benzothiazoles: While benzothiazoles also contain a thiazole ring, they lack the carbonyl and thioxo groups present in rhodanine derivatives.

Thiazoles: Thiazoles are simpler heterocyclic compounds that lack the additional functional groups found in rhodanine derivatives.

属性

IUPAC Name |

3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNFNTKJZYOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192137 | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-20-1 | |

| Record name | 3-Phenethyl-2-thioxothiazolidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3889-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods are used to determine the purity of 3-Phenethylrhodanine?

A: Two primary analytical methods have been explored for determining the purity of 3-Phenethylrhodanine as a drug substance: spectrophotometry and high-performance liquid chromatography (HPLC) [, ]. These methods provide complementary approaches to assess the quality and purity of the compound.

Q2: Why are both spectrophotometric and chromatographic methods being compared for 3-Phenethylrhodanine analysis?

A: The comparison between spectrophotometric and HPLC methods for 3-Phenethylrhodanine analysis is crucial for several reasons [, ]. Spectrophotometry offers simplicity and cost-effectiveness, while HPLC provides higher sensitivity and separation capability for potential impurities. This comparative approach aims to identify the most suitable method for routine quality control and assurance during drug development and manufacturing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)